molecular formula C15H18N3O7P B11417531 Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11417531
M. Wt: 383.29 g/mol
InChI Key: LFKCBWSLPCGTBF-UHFFFAOYSA-N
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Description

Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method involves the reaction of 3-nitrobenzaldehyde with morpholine to form an intermediate, which is then reacted with dimethyl phosphite and an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine, with the reaction temperature maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and high yield. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted oxazoles, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a different position of the nitro group.

    Dimethyl [5-(morpholin-4-yl)-2-(3-aminophenyl)-1,3-oxazol-4-yl]phosphonate: Contains an amino group instead of a nitro group.

Uniqueness

Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C15H18N3O7P

Molecular Weight

383.29 g/mol

IUPAC Name

4-[4-dimethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C15H18N3O7P/c1-22-26(21,23-2)14-15(17-6-8-24-9-7-17)25-13(16-14)11-4-3-5-12(10-11)18(19)20/h3-5,10H,6-9H2,1-2H3

InChI Key

LFKCBWSLPCGTBF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)OC

Origin of Product

United States

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